An In-depth Technical Guide to 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde, a molecule of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles and data from closely related pyrazole and acetaldehyde analogues to project its chemical properties, reactivity, and potential synthetic pathways.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry, appearing in a range of FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[2] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[1] These activities are broad, spanning antimicrobial, anti-inflammatory, anticancer, and antiviral applications.[1][2]
Projected Synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde
Synthesis of the Precursor: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
The key precursor for the target molecule is 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. A common and effective method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[3][4]
Experimental Protocol: Vilsmeier-Haack Formylation
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, N,N-dimethylformamide (DMF) is cooled in an ice bath.
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Vilsmeier Reagent Formation: Phosphoryl chloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring. The mixture is then allowed to warm to room temperature.
-
Addition of Pyrazole: 1,5-dimethyl-1H-pyrazole is added to the Vilsmeier reagent.
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Reaction: The reaction mixture is heated to 90-120°C for several hours.[3] Reaction progress is monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base, such as sodium hydroxide or sodium bicarbonate, leading to the precipitation of the crude product.
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Purification: The crude 1,5-dimethyl-1H-pyrazole-4-carbaldehyde can be purified by recrystallization or column chromatography.
Caption: Workflow for the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole.
Homologation to the Acetaldehyde
With the pyrazole-4-carbaldehyde in hand, a one-carbon homologation is required to form the acetaldehyde derivative. A standard and effective method for this transformation is the Wittig reaction, followed by hydrolysis of the resulting enol ether.
Experimental Protocol: Wittig Reaction and Hydrolysis
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Ylide Formation: (Methoxymethyl)triphenylphosphonium chloride is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding ylide.
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Wittig Reaction: A solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in THF is added to the ylide solution at low temperature (e.g., -78°C). The reaction is then allowed to warm to room temperature.
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Hydrolysis: The resulting methoxy vinyl ether is not isolated but is directly hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid or oxalic acid) to yield the desired 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde.
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Purification: The final product can be purified by extraction and subsequent column chromatography.
Caption: Synthetic pathway from pyrazole-4-carbaldehyde to the target acetaldehyde via Wittig homologation.
Physicochemical Properties
The physicochemical properties of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde can be inferred from its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₀N₂O | Based on the chemical structure. |
| Molecular Weight | 150.18 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar small organic molecules with comparable molecular weights are often liquids or low-melting solids. |
| Boiling Point | Estimated to be higher than acetaldehyde (20.2°C) due to increased molecular weight and potential for intermolecular interactions.[5] | The pyrazole ring significantly increases the molecular weight and introduces dipole-dipole interactions. |
| Solubility | Likely soluble in common organic solvents like ethanol, acetone, and dichloromethane.[5] | The organic nature of the molecule suggests solubility in organic solvents. Partial water solubility may be observed due to the nitrogen and oxygen atoms capable of hydrogen bonding. |
| Stability | Aldehydes are prone to oxidation to carboxylic acids and polymerization.[5] Storage under an inert atmosphere and at low temperatures is recommended. | The aldehyde functional group is inherently reactive. |
Chemical Reactivity
The reactivity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde is governed by the aldehyde functional group and the pyrazole ring.
Reactions of the Aldehyde Group
The aldehyde moiety is a versatile functional group that can undergo a variety of transformations.[5]
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Oxidation: Can be readily oxidized to 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid using common oxidizing agents such as potassium permanganate or Jones reagent.
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Reduction: Can be reduced to 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This includes the formation of cyanohydrins, acetals, and imines.[5]
-
Condensation Reactions: Can participate in aldol and Claisen-Schmidt condensations to form larger, more complex molecules.[6]
Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles. The electron-donating nature of the methyl groups may activate the ring towards substitution.
Spectroscopic Profile (Predicted)
The structural elucidation of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde would rely on standard spectroscopic techniques.
| Spectroscopy | Expected Key Features |
| ¹H NMR | - A singlet for the C3-H proton of the pyrazole ring. - Singlets for the two methyl groups (N-CH₃ and C5-CH₃). - A doublet for the methylene protons (-CH₂-) adjacent to the aldehyde. - A triplet for the aldehyde proton (-CHO), which will be coupled to the methylene protons. |
| ¹³C NMR | - A signal for the carbonyl carbon of the aldehyde in the downfield region (around 190-200 ppm). - Signals for the aromatic carbons of the pyrazole ring. - Signals for the two methyl carbons and the methylene carbon. |
| IR Spectroscopy | - A strong C=O stretching vibration characteristic of an aldehyde around 1720-1740 cm⁻¹. - C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹. - C=C and C=N stretching vibrations from the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of aldehydes, such as the loss of the CHO group. |
Potential Applications in Drug Discovery and Development
Given the established biological importance of the pyrazole scaffold, 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde represents a valuable building block for the synthesis of novel bioactive molecules.[7]
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Lead Optimization: The aldehyde functionality provides a handle for the introduction of diverse chemical moieties through reactions like reductive amination, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
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Synthesis of Fused Heterocycles: The acetaldehyde group can be utilized in cyclocondensation reactions to construct fused heterocyclic systems, which are often of interest in medicinal chemistry.
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Bioisosteric Replacement: The pyrazole-acetaldehyde moiety could serve as a bioisostere for other functional groups in known drug molecules, potentially leading to improved pharmacokinetic or pharmacodynamic properties.
Conclusion
While direct experimental data on 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde is scarce, a comprehensive understanding of its chemical properties and reactivity can be extrapolated from the well-documented chemistry of pyrazoles and acetaldehydes. Its synthesis is achievable through established synthetic protocols, and its versatile aldehyde functionality makes it a promising intermediate for the development of novel compounds with potential therapeutic applications. Further research into the synthesis and characterization of this molecule is warranted to fully explore its potential in medicinal and materials science.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google Scholar.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information.
- Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
- Acetaldehyde: Formula, Manufacturing, & Uses - Advent Chembio. (n.d.). Advent Chembio.
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (2025, April 29). ResearchGate.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). Google Scholar.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
- Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (n.d.). ResearchGate.
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